

In-Depth Technical Guide: Mca-SEVKMDAEFRK(Dnp)RR-NH2

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Compound of Interest

Compound Name: Mca-SEVKMDAEFRK(Dnp)RR-NH2
Cat. No.: B12382480

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, **Mca-SEVKMDAEFRK(Dnp)RR-NH2**, a valuable tool in the study of Alzheimer's disease and related neurological research.

Core Structure and Properties

Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a custom-synthesized peptide designed for the sensitive detection of specific protease activity. Its structure is comprised of several key functional components:

- **Fluorophore (Mca):** At the N-terminus, a (7-Methoxycoumarin-4-yl)acetyl (Mca) group serves as the fluorescent donor.
- **Peptide Sequence (SEVKMDAEFRK):** This sequence corresponds to the wild-type β -secretase cleavage site of the human amyloid precursor protein (APP).

- **Quencher (Dnp):** A 2,4-Dinitrophenyl (Dnp) group is attached to the side chain of the Lysine (K) residue. The Dnp group functions as a quencher, absorbing the energy emitted by the Mca fluorophore when in close proximity.
- **Solubilizing/Spacer Residues (RR):** Two Arginine (R) residues are added to the C-terminus to enhance the peptide's solubility in aqueous buffers.
- **Amidated C-Terminus (-NH₂):** The C-terminus is amidated to mimic the natural peptide structure and prevent degradation by carboxypeptidases.

The principle of this peptide's function is based on Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and Dnp quencher results in the quenching of fluorescence. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, they are separated, leading to a measurable increase in fluorescence intensity.

Physicochemical and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C ₈₇ H ₁₂₉ N ₂₇ O ₂₈ S	[1]
Typical Excitation Wavelength	320-328 nm	[2]
Typical Emission Wavelength	393-420 nm	[2]

Biological Function and Applications

This peptide is a specific substrate for the enzyme thimet oligopeptidase (TOP), also known as endopeptidase 24.15.[3][4] TOP is a metalloendopeptidase that has been implicated in the processing of APP.[3] Cleavage of APP at the β -secretase site is a critical step in the amyloidogenic pathway, which leads to the formation of amyloid- β (A β) peptides, a hallmark of Alzheimer's disease.

The primary application of **Mca-SEVKMDAEFRK(Dnp)RR-NH₂** is in in vitro enzyme activity assays to:

- Quantify the activity of thimet oligopeptidase.

- Screen for inhibitors of TOP.
- Study the kinetics of TOP-mediated APP cleavage.
- Investigate the role of TOP in APP processing and Alzheimer's disease pathogenesis.

Enzymatic Cleavage and Kinetics

Thimet oligopeptidase cleaves the peptide bond within the SEVKMDAEFRK sequence. While the precise cleavage site within this specific substrate is not explicitly stated in the provided search results, TOP is known to have a preference for cleaving peptides near the C-terminus. [2]

Note: Despite a comprehensive literature search, the specific Michaelis-Menten constant (K_m) and catalytic rate constant (k_{cat}) for the cleavage of **Mca-SEVKMDAEFRK(Dnp)RR-NH₂** by thimet oligopeptidase are not readily available in the public domain. However, general kinetic parameters for TOP with other fluorogenic substrates have been reported, with K_m values typically in the low micromolar range.

Experimental Protocols

The following is a generalized protocol for a thimet oligopeptidase activity assay using **Mca-SEVKMDAEFRK(Dnp)RR-NH₂**. This should be optimized for specific experimental conditions.

Materials and Reagents

- **Mca-SEVKMDAEFRK(Dnp)RR-NH₂** substrate
- Recombinant human thimet oligopeptidase (TOP)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Dimethyl sulfoxide (DMSO) for substrate reconstitution
- 96-well black microplates
- Fluorescence microplate reader with excitation and emission filters for Mca (e.g., Ex: 328 nm, Em: 420 nm)

Reagent Preparation

- **Substrate Stock Solution:** Dissolve **Mca-SEVKMDAEFRK(Dnp)RR-NH₂** in DMSO to a stock concentration of 1-10 mM. Store in aliquots at -20°C or -80°C, protected from light.
- **Enzyme Working Solution:** Dilute the recombinant TOP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Prepare this solution fresh before each experiment.
- **Substrate Working Solution:** Dilute the substrate stock solution in Assay Buffer to the desired final concentration. The final concentration should ideally be at or below the K_m value, if known, for initial rate measurements.

Assay Procedure

- **Set up the reaction:** To each well of a 96-well black microplate, add the components in the following order:
 - Assay Buffer
 - Substrate Working Solution
 - (Optional) Inhibitor or test compound
- **Pre-incubate:** Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.
- **Initiate the reaction:** Add the Enzyme Working Solution to each well to start the reaction.
- **Measure fluorescence:** Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

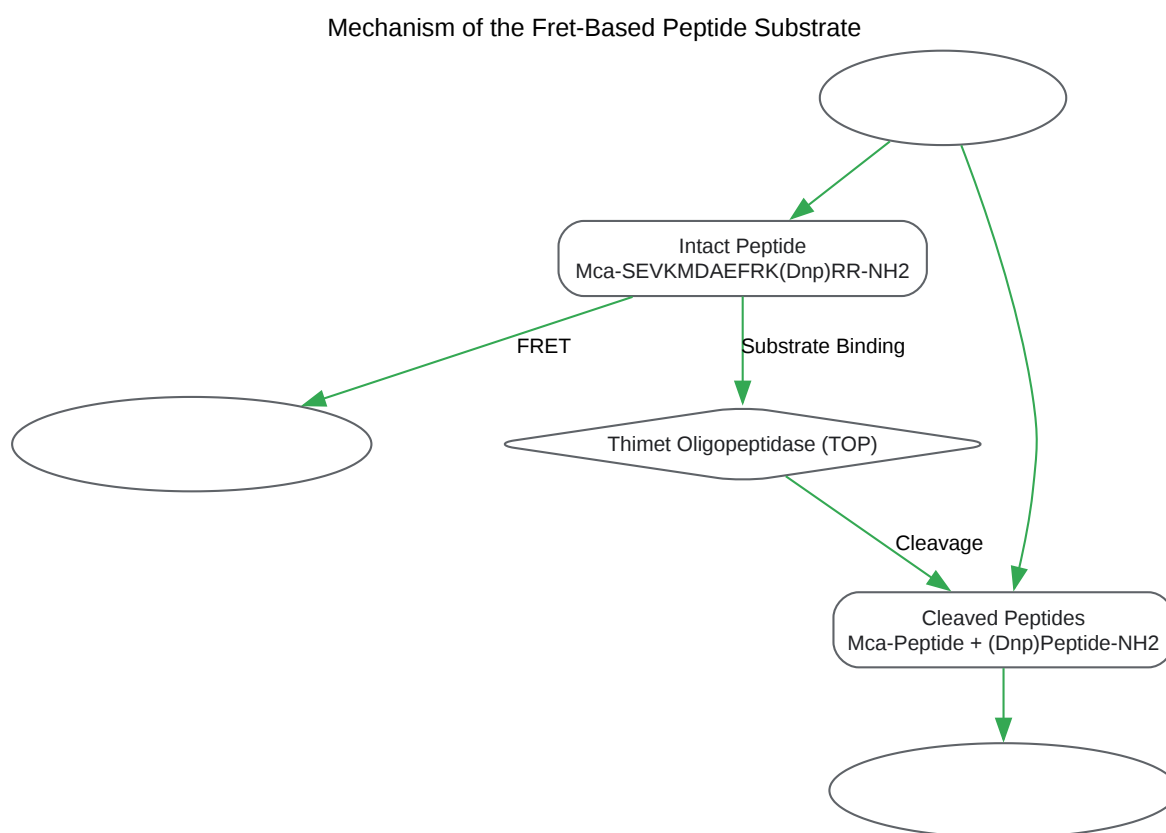
Data Analysis

- **Plot the data:** Plot the fluorescence intensity versus time for each reaction.

- Determine the initial reaction velocity (V_0): The initial, linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase.
- Calculate enzyme activity: Convert the change in fluorescence units per minute to the rate of substrate cleavage (e.g., pmol/min) using a standard curve generated with a known concentration of the free Mca fluorophore.
- Inhibitor studies: For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

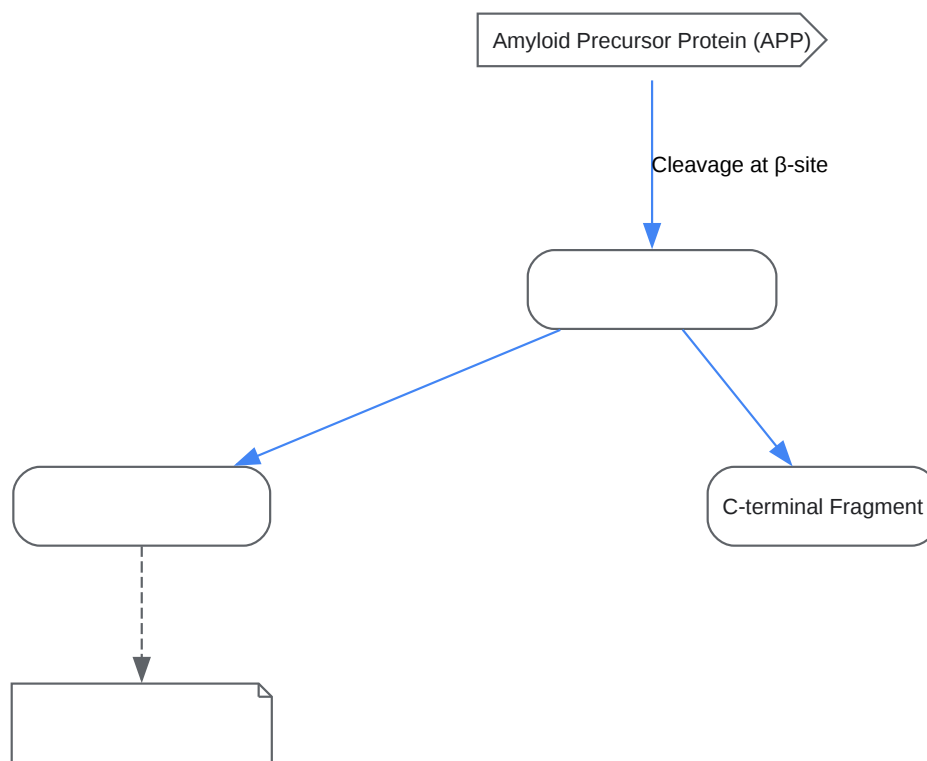
Signaling and Experimental Workflow Diagrams



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Caption: FRET mechanism of **Mca-SEVKMDAEFRK(Dnp)RR-NH₂** cleavage.

APP Processing by Thimet Oligopeptidase



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Caption: Role of TOP in APP processing.

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